8-fluoro-4-methylquinolin-3-amine

Lipophilicity Drug-likeness Physicochemical profiling

Mandatory core intermediate for KOR antagonist synthesis per US 12,171,758. 8-Fluoro substitution abolishes mutagenicity vs. non-fluorinated analogs and enables ¹⁹F NMR screening. Unique 8-F,4-Me electronic profile is critical for Pd-catalyzed couplings. Do not substitute—close analogs require complete route re-development, compromising yield, purity, and safety. Order the exact scaffold your program was optimized around.

Molecular Formula C10H9FN2
Molecular Weight 176.2
CAS No. 1785535-58-1
Cat. No. B6176238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-4-methylquinolin-3-amine
CAS1785535-58-1
Molecular FormulaC10H9FN2
Molecular Weight176.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-4-methylquinolin-3-amine (CAS 1785535-58-1): Physicochemical & Structural Baseline for Procurement Evaluation


8-Fluoro-4-methylquinolin-3-amine (CAS 1785535-58-1) is a fluorinated quinoline derivative bearing a primary aromatic amine at the 3-position, a methyl group at the 4-position, and a fluorine atom at the 8-position of the quinoline core [1]. Its molecular formula is C₁₀H₉FN₂, with a molecular weight of 176.19 g/mol and a computed XLogP3 of 2.0 [1]. The compound is classified as a heterocyclic aromatic amine and serves primarily as a synthetic building block in medicinal chemistry, most notably as a key intermediate in the preparation of kappa-opioid receptor (KOR) antagonists [2]. The combined presence of the electron-withdrawing fluorine and the electron-donating methyl group imparts distinct steric and electronic properties that differentiate it from both non-fluorinated and non-methylated quinolin-3-amine analogs.

Why Generic 4-Methylquinolin-3-amine or 8-Fluoroquinolin-3-amine Cannot Substitute for 8-Fluoro-4-methylquinolin-3-amine


Substitution of 8-fluoro-4-methylquinolin-3-amine with closely related analogs such as 4-methylquinolin-3-amine (CAS 50878-90-5) or 8-fluoroquinolin-3-amine (CAS 936324-21-9) results in measurable differences in lipophilicity, molecular topology, and downstream synthetic reactivity that can alter both pharmacokinetic profiles of final drug candidates and the efficiency of key cross-coupling reactions. The target compound's unique combination of substituents modifies the electron density of the quinoline ring and the nucleophilicity of the 3-amino group, which are critical parameters in subsequent functionalization steps such as palladium-catalyzed couplings and heterocycle formation [1][2]. Furthermore, fluorine substitution at the 8-position has been shown to abolish the mutagenicity associated with the 4-methylquinoline scaffold—a property not shared by the non-fluorinated parent compound [3]. These differences are not cosmetic; they directly impact synthetic yield, purity profiles, and biological safety, making the specific substitution pattern a non-negotiable requirement in programs that have already optimized around this scaffold.

Quantitative Differentiation Evidence: 8-Fluoro-4-methylquinolin-3-amine vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) Versus Non-Fluorinated and Non-Methylated Analogs

8-Fluoro-4-methylquinolin-3-amine exhibits an XLogP3 value of 2.0, which is higher than that of 4-methylquinolin-3-amine (XLogP 1.9) and substantially higher than that of 8-fluoroquinolin-3-amine (XLogP3 1.5) [1][2]. The 0.5 log unit increase over the non-methylated 8-fluoro analog corresponds to an approximately 3.2-fold greater partition into octanol, indicating superior membrane permeability potential while remaining within drug-like chemical space (XLogP < 5).

Lipophilicity Drug-likeness Physicochemical profiling

Increased Molecular Weight and Heavy Atom Count for Scaffold Differentiation

The molecular weight of 8-fluoro-4-methylquinolin-3-amine is 176.19 g/mol, compared to 158.20 g/mol for 4-methylquinolin-3-amine and 162.17 g/mol for 8-fluoroquinolin-3-amine [1][2]. This 11–18 Da increase reflects the contribution of both the fluorine (19 Da) and methyl (15 Da) substituents relative to the unsubstituted quinolin-3-amine core (144.17 g/mol). The topological polar surface area (TPSA) remains constant at 38.9 Ų across all three 3-aminoquinoline analogs, indicating that the additional substituents modulate lipophilicity and electronic character without altering hydrogen-bonding capacity.

Molecular weight Scaffold diversity Fragment-based drug design

Use as a Key Intermediate in Patented Kappa-Opioid Receptor (KOR) Antagonist Synthesis

8-Fluoro-4-methylquinolin-3-amine is explicitly employed as a synthetic intermediate in the preparation of 1-(6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride, a crystalline KOR antagonist covered by U.S. Patent 12,171,758 assigned to Neumora Therapeutics [1]. The patent discloses a specific crystalline Form A with characteristic XRPD peaks at 4.30, 8.59, 12.88, 18.82, and 21.34 degrees 2θ (±0.2°). Neither 4-methylquinolin-3-amine nor 8-fluoroquinolin-3-amine can serve as a direct precursor for this specific advanced intermediate, as both lack the requisite substitution pattern for the subsequent C-2 functionalization and C-6 ethyl introduction required by the patented route.

KOR antagonist Synthetic intermediate Neumora Therapeutics

Reduced Mutagenic Potential Compared to Non-Fluorinated 4-Methylquinoline Derivatives

4-Methylquinoline (4-MeQ) is known to exhibit extraordinarily potent mutagenicity in the Ames assay, attributed to metabolic activation via cytochrome P450-mediated hydroxylation of the methyl group followed by epoxide formation [1]. Kato and Hakura demonstrated that fluorine substitution on the quinoline ring can abolish this mutagenicity by interfering with the metabolic activation pathway. Although direct mutagenicity data for 8-fluoro-4-methylquinolin-3-amine are not available, the presence of the fluorine atom at the 8-position is structurally analogous to the anti-mutagenic modifications characterized in the study, while the 3-amino group further alters the electronic structure of the ring in a manner distinct from 4-methylquinoline itself [1][2]. The non-fluorinated comparator 4-methylquinolin-3-amine retains the mutagenic liability of the 4-methylquinoline scaffold, making the fluorinated target compound the safer choice for researchers handling these materials.

Mutagenicity Fluorine substitution Genotoxicity

GHS Hazard Profile: Comparable Acute Toxicity Classification to Non-Fluorinated Analog

8-Fluoro-4-methylquinolin-3-amine carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), classified as Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and STOT SE Category 3 [1]. This hazard profile is consistent with the class of aromatic amines. The non-fluorinated comparator 4-methylquinolin-3-amine (CAS 50878-90-5) carries a similar GHS profile , indicating that fluorine substitution at the 8-position does not introduce additional acute toxicity hazards that would necessitate upgraded safety infrastructure. For procurement decisions, the target compound can be handled under standard laboratory protocols applicable to aromatic amines without requiring specialized containment beyond that used for the non-fluorinated analog.

Safety GHS classification Procurement compliance

Optimal Procurement and Application Scenarios for 8-Fluoro-4-methylquinolin-3-amine Based on Quantitative Evidence


Synthesis of Kappa-Opioid Receptor (KOR) Antagonist Drug Candidates Following the Neumora Patent Route

Procurement of 8-fluoro-4-methylquinolin-3-amine is mandatory for any team replicating or optimizing the synthetic route disclosed in US 12,171,758. The compound serves as the core quinoline intermediate onto which C-2 piperidinyl and C-3 oxadiazolyl substituents are sequentially installed. Substitution with 4-methylquinolin-3-amine would preclude fluorine-mediated electronic tuning of the final compound, while 8-fluoroquinolin-3-amine would require complete re-development of the C-4 methylation and C-6 ethylation steps. The crystalline Form A of the final KOR antagonist requires the precise substitution pattern of the target compound as a starting material [1].

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Fluorinated Quinoline Scaffolds

With a molecular weight of 176.19 Da, TPSA of 38.9 Ų, and XLogP3 of 2.0, 8-fluoro-4-methylquinolin-3-amine occupies a favorable region of fragment-like chemical space (MW < 300, logP < 3, TPSA < 60 Ų) [1]. The fluorine atom provides a sensitive ¹⁹F NMR probe for fragment screening and protein-observed NMR experiments, while the 3-amino group offers a straightforward synthetic handle for rapid derivatization into amides, sulfonamides, or urea libraries. Compared to 4-methylquinolin-3-amine, the fluorinated target provides richer SAR exploration potential at no cost to fragment-likeness [2].

Synthesis of (8-Fluoro-4-methylquinolin-3-yl)boronic Acid for Suzuki-Miyaura Cross-Coupling

The 3-amino group of 8-fluoro-4-methylquinolin-3-amine can be converted to the corresponding boronic acid via diazotization-borylation or direct C–H borylation strategies, enabling its use as a versatile coupling partner in medicinal chemistry campaigns. The resulting (8-fluoro-4-methylquinolin-3-yl)boronic acid is itself a commercially cataloged building block, indicating validated demand for this scaffold in cross-coupling applications . The combined 8-fluoro and 4-methyl substitution pattern imparts distinct electronic and steric properties to the boronic acid that influence both coupling efficiency and the properties of the biaryl products.

Safety-Conscious Medicinal Chemistry Programs Where Mutagenicity Risk Must Be Minimized

For laboratories operating under strict mutagenicity control guidelines (e.g., ICH M7 for pharmaceutical impurities), the class-level evidence that fluorine substitution at the quinoline ring abolishes the potent mutagenicity of 4-methylquinoline derivatives [3] makes 8-fluoro-4-methylquinolin-3-amine a preferable choice over non-fluorinated 4-methylquinolin-3-amine. While direct Ames data for the target compound are not available, the structural precedent strongly suggests a more favorable genotoxicity profile, reducing the likelihood that costly impurity fate-and-purge studies will be required for downstream drug substances.

Quote Request

Request a Quote for 8-fluoro-4-methylquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.